molecular formula C28H22N4O2 B11608650 2-[(2,3-Dimethylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(2,3-Dimethylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11608650
M. Wt: 446.5 g/mol
InChI Key: ABGWJAZSSMVVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a furan ring, a triazole ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the formation of the triazole ring can be achieved through the reaction of hydrazine derivatives with imidic esters . The furan ring is often introduced via cyclization reactions involving electrophilic carbons .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts like DMAP (4-Dimethylaminopyridine) can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER involves its interaction with molecular targets such as CDK2. It inhibits the activity of CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIMETHYLPHENYL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] ETHER stands out due to its unique combination of a furan ring, a triazole ring, and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C28H22N4O2

Molecular Weight

446.5 g/mol

IUPAC Name

4-[(2,3-dimethylphenoxy)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C28H22N4O2/c1-18-10-9-15-22(19(18)2)33-16-23-30-27-25-24(20-11-5-3-6-12-20)26(21-13-7-4-8-14-21)34-28(25)29-17-32(27)31-23/h3-15,17H,16H2,1-2H3

InChI Key

ABGWJAZSSMVVIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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